BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride

Kv1.5 inhibitor synthesis antiarrhythmic precursor piperidine N-alkylation

N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1186049-52-4) is a synthetic piperidine-4-carboxamide derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol. The compound is characterized by a piperidine ring bearing a 4-carboxamide moiety N-substituted with a 4-methoxyphenyl group.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 1186049-52-4
Cat. No. B1398457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride
CAS1186049-52-4
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
InChIKeySGQKZQHIPPZUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)piperidine-4-carboxamide Hydrochloride (CAS 1186049-52-4): A Defined Piperidine-4-Carboxamide Scaffold for Kv1.5 Inhibitor Synthesis and Anticancer Screening


N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1186049-52-4) is a synthetic piperidine-4-carboxamide derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . The compound is characterized by a piperidine ring bearing a 4-carboxamide moiety N-substituted with a 4-methoxyphenyl group. It serves as a critical unsubstituted (NH) piperidine intermediate for the preparation of N‑benzylated analogs such as DDO‑02001 (1‑benzyl‑N‑(4‑methoxyphenyl)piperidine‑4‑carboxamide), a moderately potent Kv1.5 potassium channel inhibitor (IC₅₀ 17.7 µM) . The free‑base form has also been evaluated for antiproliferative activity against human cancer cell lines A549, MCF‑7, and HeLa .

Why Generic Substitution of N-(4-Methoxyphenyl)piperidine-4-carboxamide Hydrochloride Is Not Straightforward


Although the piperidine‑4‑carboxamide scaffold is shared by numerous analogs, small structural variations produce substantial shifts in target engagement and biological readout. For example, moving the carboxamide from the 4‑ to the 1‑position yields N‑(4‑methoxyphenyl)piperidine‑1‑carboxamide (CAS 2645‑37‑6), which abolishes the geometry required for N‑alkylation to Kv1.5‑active derivatives such as DDO‑02001 . Similarly, even within the 4‑carboxamide series, the absence of the piperidine‑NH hydrogen‑bond donor in the hydrochloride salt can influence solubility, crystallinity, and the efficiency of subsequent N‑benzylation reactions. The quantitative differentiation data presented in Section 3 demonstrate that generic interchange with positional isomers or N‑substituted analogs is not equivalent in the context of Kv1.5 inhibitor precursor utility or direct antiproliferative screening.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)piperidine-4-carboxamide Hydrochloride Against Closest Analogs


Precursor-Derivative Relationship with Kv1.5 Inhibitor DDO-02001 (1-Benzyl-N-(4-methoxyphenyl)piperidine-4-carboxamide)

N-(4-Methoxyphenyl)piperidine-4-carboxamide is the direct des‑benzyl precursor of DDO‑02001 (CAS 1186049‑49‑9). DDO‑02001 exhibits moderate Kv1.5 potassium channel inhibition with an IC₅₀ of 17.7 µM . The target compound provides the required scaffold with a free piperidine NH for N‑benzylation; the 1‑carboxamide isomer (CAS 2645‑37‑6) cannot be converted to DDO‑02001 because the tertiary amide geometry precludes the necessary N‑alkylation step .

Kv1.5 inhibitor synthesis antiarrhythmic precursor piperidine N-alkylation

Antiproliferative Activity of Free Base Against A549, MCF-7, and HeLa Cancer Cell Lines

The free‑base form N‑(4‑methoxyphenyl)piperidine‑4‑carboxamide was tested against three human cancer cell lines and displayed IC₅₀ values of 5.2 µM (A549 lung), 4.8 µM (MCF‑7 breast), and 6.1 µM (HeLa cervical) . In contrast, the N‑benzylated derivative DDO‑02001 has no reported anticancer activity under comparable assay conditions, indicating that the unsubstituted piperidine NH is critical for antiproliferative potency in these lines.

anticancer screening cytotoxicity piperidine carboxamide

Salt Form Identity: Hydrochloride vs. Free Base Physical and Handling Properties

The hydrochloride salt (CAS 1186049‑52‑4) is a white crystalline powder with a molecular weight of 270.76 g/mol, whereas the free base has a molecular weight of 234.29 g/mol and may exist as a non‑crystalline solid . While quantitative aqueous solubility data were not identified for the hydrochloride salt of this specific compound, hydrochloride salts of piperidine‑4‑carboxamides generally exhibit >10‑fold higher aqueous solubility than their free‑base counterparts, an effect documented across multiple piperidine carboxamide series [1].

salt selection solubility solid-state properties

Validated Application Scenarios for N-(4-Methoxyphenyl)piperidine-4-carboxamide Hydrochloride Based on Objective Evidence


Synthesis of DDO‑02001 and Structurally Related Kv1.5 Inhibitors

The compound serves as the immediate precursor for DDO‑02001 via N‑benzylation. DDO‑02001 is a validated, moderately potent Kv1.5 inhibitor (IC₅₀ 17.7 µM) used in antiarrhythmic research . The free piperidine NH of the target compound permits straightforward diversification at the piperidine nitrogen, enabling parallel synthesis of focused N‑substituted analog libraries for Kv1.5 structure‑activity relationship studies .

Direct Antiproliferative Screening in A549, MCF‑7, and HeLa Models

The free base generated from the hydrochloride salt has established single‑digit µM IC₅₀ values against A549 (5.2 µM), MCF‑7 (4.8 µM), and HeLa (6.1 µM) cell lines . This tri‑line panel provides a reproducible benchmark for structure‑activity studies, enabling researchers to compare novel piperidine‑4‑carboxamide derivatives against a characterized reference compound.

Physicochemical Reference Standard for Piperidine‑4‑Carboxamide Salt Selection

The hydrochloride salt offers a well‑defined crystalline form suitable for use as a reference standard in salt‑screening studies. Its molecular weight (270.76 g/mol) and hydrochloride counterion stoichiometry provide a benchmark for comparing solubility, stability, and formulation properties of alternative salt forms and co‑crystals of piperidine‑4‑carboxamide derivatives .

Quote Request

Request a Quote for N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.